molecular formula C23H35ND7·Cl B602759 Benzyldimethyltetradecylammonium-d7 Chloride CAS No. 1219178-72-9

Benzyldimethyltetradecylammonium-d7 Chloride

Cat. No. B602759
M. Wt: 375.08
InChI Key:
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Description

Benzyldimethyltetradecylammonium-d7 Chloride is a labeled quaternary ammonium halide . It is used in infectious disease research, antifungals, and other fields . It is also known by the name N,N-Dimethyl-N-tetradecylbenzenemethanaminium-d7 Chloride .


Synthesis Analysis

Benzyldimethyltetradecylammonium-d7 Chloride is used as a phase transfer catalyst in the synthesis of triazine-containing fluoropolymers with linear dielectric properties .


Molecular Structure Analysis

The molecular formula of Benzyldimethyltetradecylammonium-d7 Chloride is C23H35D7ClN . It has a molecular weight of 375.08 .


Chemical Reactions Analysis

This compound is used as a phase transfer catalyst in organic reactions . It has been studied for its role in the biosorption of benzyldimethyltetradecylammonium chloride onto activated sludge .


Physical And Chemical Properties Analysis

Benzyldimethyltetradecylammonium-d7 Chloride has a molecular weight of 375.1 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 15 rotatable bond count . Its exact mass and monoisotopic mass are 374.3445153 g/mol .

Scientific Research Applications

Analytical and Measurement Techniques

Benzyldimethyltetradecylammonium chloride (BDTA) is used in analytical chemistry, specifically in mass spectrometry. It has been applied for the direct quantitation of antiseptic quaternary ammonium compounds, offering abundant and persistent species amenable to quantitative analysis (Alberti et al., 1984).

Environmental Science and Pollution Treatment

BDTA plays a role in environmental science, particularly in the adsorptive removal of cationic surfactants from aqueous solutions. Its effectiveness as an adsorbent for various cationic surfactants, including BDTA itself, has been studied using activated carbon cloth and monitored via in situ UV spectroscopy (Duman & Ayranci, 2010).

Bioremediation and Environmental Safety

In the context of bioremediation, BDTA has been evaluated for its cyto-genotoxicological impact on animal cells and its biodegradation. Aerobic bacterial granules have been developed for the biodegradation of ionic liquids including BDTA, demonstrating their potential in environmental clean-up processes (Thamke et al., 2019).

Chemical Synthesis and Catalysis

BDTA is used in chemical synthesis, specifically in the synthesis of O-benzyl oximes. It acts as a catalyst in reactions involving oximes and benzyl bromide, showcasing its utility in organic synthesis and catalysis (Li et al., 2009).

Nanotechnology

In the field of nanotechnology, BDTA has been used in the novel synthesis of gold nanoparticles. Its role in stabilizing gold nanoparticles, which remained constant in size for months, illustrates its potential in the development of nanomaterials (Farren-Dai et al., 2014).

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It has been identified as Acute Tox. 4 Oral - Skin Corr. 1B .

properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dimethyl-tetradecylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D,22D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHHZMJRVXXQK-JKJUCWQGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCC)[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675677
Record name N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyldimethyltetradecylammonium-d7 Chloride

CAS RN

1219178-72-9
Record name N,N-Dimethyl-N-[(~2~H_5_)phenyl(~2~H_2_)methyl]tetradecan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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